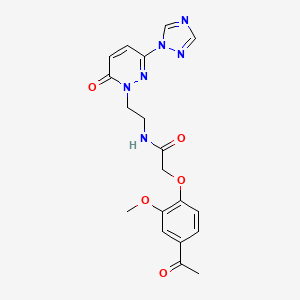
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20N6O5 and its molecular weight is 412.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS Number: 1049224-25-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N3O5, with a molecular weight of 427.5 g/mol. The structure features phenoxy and triazole moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1049224-25-0 |
| Molecular Formula | C21H21N3O5 |
| Molecular Weight | 427.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that derivatives of phenoxyacetic acid, similar to the compound , exhibit significant antimicrobial properties. A study highlighted the synthesis of phenoxyacetic acid derivatives that demonstrated potent activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against pathogens .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced inflammation with fewer side effects. In vitro studies have shown that related compounds exhibit moderate to strong inhibitory activity against COX-II, with some derivatives achieving IC50 values in the low micromolar range .
Anticancer Properties
The potential anticancer activity of this compound has been explored through screening assays. A notable study identified novel anticancer compounds through drug library screening on multicellular spheroids, revealing that certain derivatives could inhibit tumor growth effectively . The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, which is crucial in mediating inflammation and pain.
- Triazole Moiety : The presence of the triazole ring may contribute to its anticancer effects by interfering with cellular signaling pathways involved in tumor growth and survival.
Study on COX Inhibition
In a comparative study involving various derivatives, it was found that modifications leading to increased selectivity for COX-II over COX-I resulted in compounds with enhanced therapeutic profiles. For instance, a derivative with a similar structure showed an IC50 value of 0.52 μM against COX-II, demonstrating significant potential for anti-inflammatory applications .
Anticancer Screening
A research initiative focusing on drug libraries identified several promising candidates for anticancer therapy. The screening revealed that compounds similar to this compound exhibited potent cytotoxic effects on cancer cell lines while sparing normal cells .
Propriétés
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5/c1-13(26)14-3-4-15(16(9-14)29-2)30-10-18(27)21-7-8-24-19(28)6-5-17(23-24)25-12-20-11-22-25/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIQXKTJCSYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














